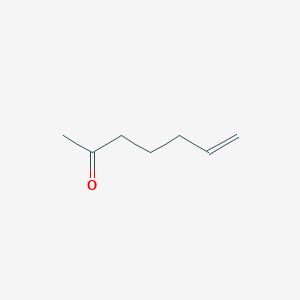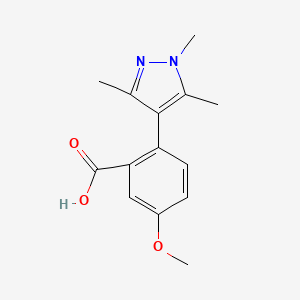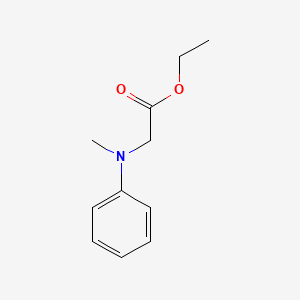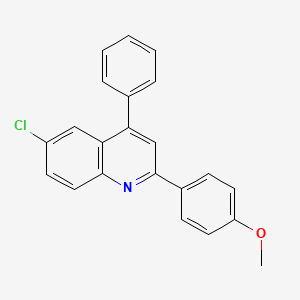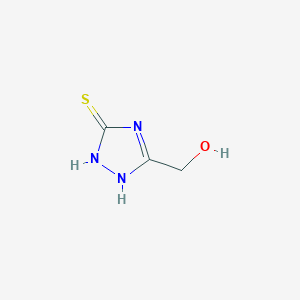
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Vue d'ensemble
Description
5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF is produced from the dehydration of hexoses (6-carbon sugars) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis
HMF can form humins either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor .Applications De Recherche Scientifique
Photophysical Properties
- 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione demonstrates significant nonlinear optical properties, with a notably higher static hyperpolarizability than urea, a commercial nonlinear optical material. This suggests potential applications in photonics and optoelectronics (Nadeem et al., 2017).
Antibacterial Activity
- Derivatives of this compound have been synthesized and shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, indicating potential use in developing new antibiotics (Plech et al., 2011).
Synthesis of Heterocyclic Compounds
- 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones, a class of compounds including this compound, are synthesized for use in creating potential drugs due to their broad spectrum of biological activity and low toxicity. These compounds are used in the synthesis of various heterocyclic systems (Dovbnya et al., 2021).
Crystal Structure Analysis
- The crystal structure and spectroscopic properties of this compound derivatives have been extensively studied, revealing extensive hydrogen-bonding interactions and a three-dimensional network structure. This research aids in understanding the molecular geometry and interactions of such compounds (Zhang et al., 2004).
Antitumor Activity
- Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. These compounds show potential in the development of new anticancer drugs (Kaldrikyan et al., 2013).
Conformational and Binding Analyses
- In-depth studies of the conformational properties and binding analyses of this compound derivatives have been conducted, providing insights into their potential as inhibitors for various biological targets, including cancer-related enzymes (Karayel, 2021).
Biological Activity Prediction
- Theoretical analyses predict that certain derivatives of this compound can act as potential inhibitors of specific enzymes, suggesting their utility in drug design and biological activity studies (Srivastava et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-hydroxymethylcytosine, have been found to play a central role in cell regulatory processes and are important factors for understanding complex human disease . They are involved in DNA methylation, a well-understood epigenetic mechanism .
Mode of Action
Related compounds like 5-hydroxymethylcytosine are known to undergo oxidation to form other compounds such as 5-formylcytosine and 5-carboxylcytosine . This process is mediated by the TET (ten-eleven translocation) dioxygenase family .
Biochemical Pathways
Related compounds like 5-hydroxymethylcytosine are involved in the process of dna demethylation, which modulates gene expression by adjusting the dna methylation level . Various factors can regulate the demethylation of DNA, such as environmental toxins and mental stress .
Pharmacokinetics
When a related compound, 5-hydroxymethyl-2-furaldehyde (hmf), is administered orally or intravenously to rats, hmf or its metabolites are rapidly eliminated in the urine with the recovery of 95–100% after 24 h .
Result of Action
Related compounds like 5-hydroxymethylcytosine have been found to play a role in dna replication, transcription, cell differentiation, and human disease .
Action Environment
Related compounds like 5-hydroxymethylfurfural have been found to be stable in both ph 40 and 74 environments .
Safety and Hazards
Orientations Futures
HMF is classified as a food improvement agent and is primarily being used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVOJVUCSBDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=S)NN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393362 | |
| Record name | AC1MS6VX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221524-72-7 | |
| Record name | AC1MS6VX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










